
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DCDP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DCDP is a cyclic amide that has a unique molecular structure, which makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been shown to inhibit the expression of certain genes that are involved in cell proliferation. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments is that it is a relatively simple compound to synthesize, and it can be easily purified to a high degree of purity. However, one limitation of using N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of research could be to further study its mechanism of action, which could lead to the development of more effective anticancer agents. Another area of research could be to study the potential environmental applications of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, such as its use as a water treatment agent. Additionally, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be used as a building block for the synthesis of novel materials with unique properties, which could have a wide range of applications in fields such as electronics and energy storage.
Synthesemethoden
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylamine with ethyl chloroformate to form an intermediate. The intermediate is then reacted with sodium hydride to form the final product, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. The yield of the synthesis process is high, and the purity of the product can be easily achieved through purification methods such as recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various fields, including drug discovery, materials science, and environmental science. In drug discovery, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have antitumor properties and has been studied as a potential anticancer agent. In materials science, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential use as a water treatment agent.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-3-4-11(7-10(9)2)14-13(15)12-8-16-5-6-17-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQKEYISGEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

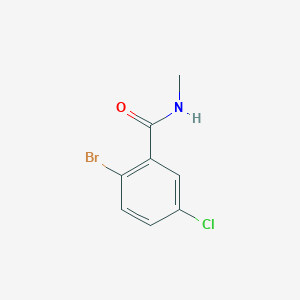

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
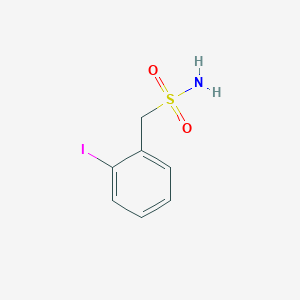
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
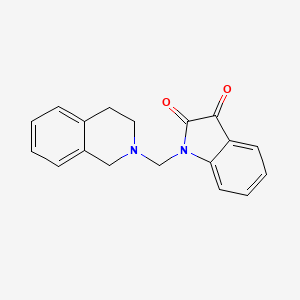
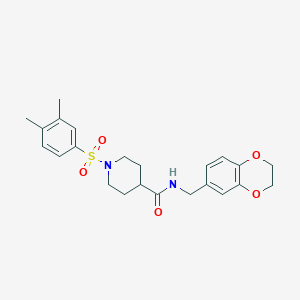
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
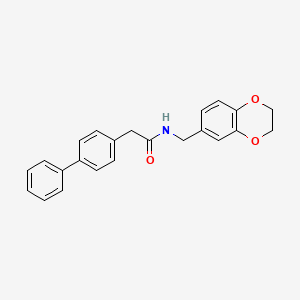

![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)